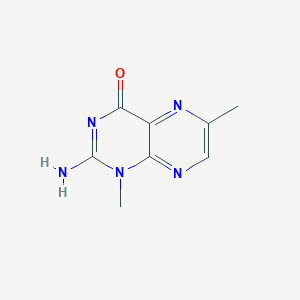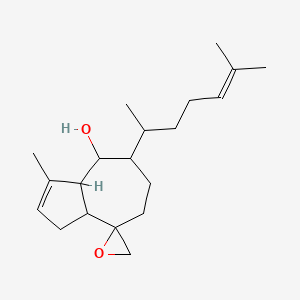
Pachydictyol-A epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pachydictyol-A epoxide is a diterpenoid compound derived from the brown alga Dictyota dichotoma It is known for its unique chemical structure and significant biological activities, including antifouling properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pachydictyol-A epoxide can be synthesized through the epoxidation of Pachydictyol-A. One common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid, to add an oxygen atom to the alkene group in Pachydictyol-A . The reaction typically occurs under mild conditions, with the epoxide forming as a result of the addition of the oxygen atom to the double bond.
Industrial Production Methods
Large-scale purification of Pachydictyol-A from Dictyota dichotoma involves extracting the organic compounds from the alga and purifying them using chromatographic techniques . This method has been successfully employed to obtain gram quantities of Pachydictyol-A, which can then be converted to this compound through the aforementioned synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
Pachydictyol-A epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can occur under both acidic and basic conditions.
Substitution reactions: The epoxide ring can be substituted by nucleophiles, leading to the formation of different products depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide or potassium hydroxide can be used to open the epoxide ring through nucleophilic attack.
Major Products Formed
The major products formed from the ring-opening reactions of this compound include 1,2-diols and other substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The biological activity of Pachydictyol-A epoxide is primarily attributed to its ability to inhibit matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) proteinases . These enzymes play a crucial role in the degradation of extracellular matrix components, and their inhibition can prevent the invasion and metastasis of cancer cells. Additionally, this compound down-regulates the phosphorylation of kinases in the ERK1/2 signaling cascade, further contributing to its biological effects .
Comparación Con Compuestos Similares
Pachydictyol-A epoxide can be compared with other diterpenoids isolated from Dictyota dichotoma, such as:
Propiedades
Número CAS |
64118-74-7 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
3-methyl-5-(6-methylhept-5-en-2-yl)spiro[3a,4,5,6,7,8a-hexahydro-1H-azulene-8,2'-oxirane]-4-ol |
InChI |
InChI=1S/C20H32O2/c1-13(2)6-5-7-14(3)16-10-11-20(12-22-20)17-9-8-15(4)18(17)19(16)21/h6,8,14,16-19,21H,5,7,9-12H2,1-4H3 |
Clave InChI |
WHCLRGCLZIMZNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2C1C(C(CCC23CO3)C(C)CCC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


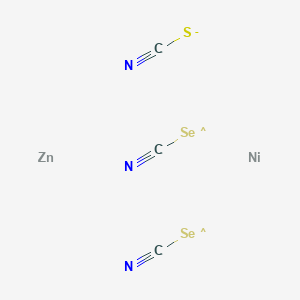
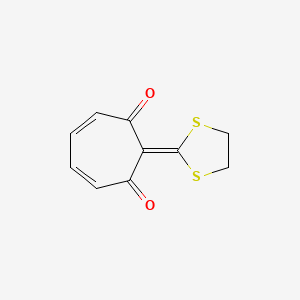
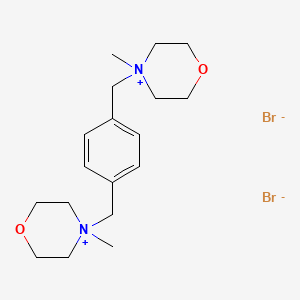
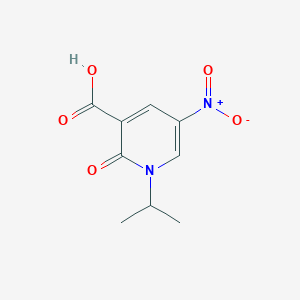
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
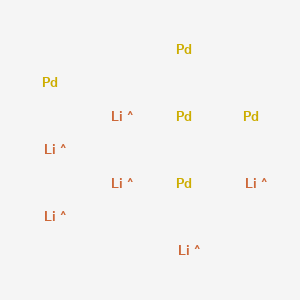
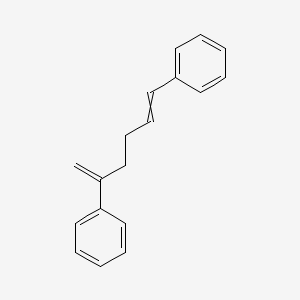
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
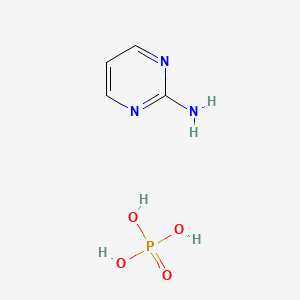
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
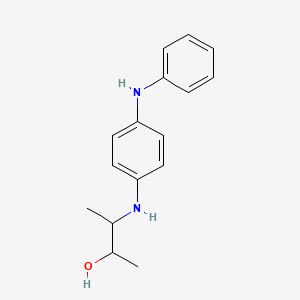
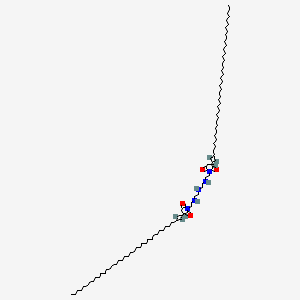
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
